molecular formula C10H11ClO2 B1345473 Ethyl 2-chloro-2-phenylacetate CAS No. 4773-33-5

Ethyl 2-chloro-2-phenylacetate

Cat. No.: B1345473
CAS No.: 4773-33-5
M. Wt: 198.64 g/mol
InChI Key: XXRLJXZVZZXDPP-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-phenylacetate is an organic compound with the molecular formula C10H11ClO2. It is a colorless to light yellow clear liquid at room temperature. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-2-phenylacetate can be synthesized through the reaction of ethyl chloroacetate with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like fractional distillation and crystallization are common in industrial production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-chloro-2-phenylacetate has a variety of applications across industries, including use in synthesis of other compounds .

Industry Applications

This compound is used in the following industries:

  • Pulp and Paper Processing
  • Textiles (Fiber & Fabric Manufacturing)
  • Textiles (Printing, Dyeing, or Finishing)
  • Painting (Pigments, Binders, and Biocides)
  • Petroleum Production and Refining

Synthesis of Fluorine-Substituted Phenyl Acetate Derivatives

Fluorine-containing phenyl acetate derivatives have been synthesized and evaluated to determine hypnotic potencies and durations of LORR (loss of righting reflex) following bolus or infusion administration in mice, rats, and rabbits . The metabolic half-lives in the blood of various species were determined chromatographically. Compound 5j, one of the synthesized fluorine-containing phenyl acetate derivatives, induced a comparable duration of LORR with AZD3043, but more rapid recovery than AZD3043, propanidid, and propofol . The time for compound 5j to return to walk and behavioral recovery are approximately reduced by more than 50% compared to AZD3043 in mice, rats, and rabbits .

The table below shows data for synthesized fluorine-containing phenyl acetate derivatives :

CompdR 1R 2Onset time (s) mean ± SD (n = 10)Duration of LORR (s) mean ± SD (n = 10)HD 50 (mg/kg) aLD 50 (mg/kg) aTI
5aCF 3Et35.1±6.8155.2±10.372.5 (67.9∼75.5)441.9 (437.7∼445.3)6.1
5bCF 3n-Pr32.4±5.6162.6±15.758.7 (54.4∼63.4)346.4 (281.8∼387.5)5.9
5cCF 3CH 2CF 3N.A. bN.A.N.T. cN.T.N.T.
5dCH 2CF 3Et25.2±3.8181.9±14.347.4 (42.3∼51.3)260.3 (199.2∼290.4)5.5
5eCH 2CF 3n-Pr23.4±4.6224.6±19.543.8 (38.9∼48.2)249.7 (191.8∼281.8)5.7
5fCH 2CF 3CH 2CF 3N.A.N.A.N.T.N.T.N.T.
5gMeCH 2CF 36.2±0.444.8±2.159.6 (40.0∼74.7)362.6 (319.2∼400.8)6.1
5hMeCH 2CH 2CF 37.5±1.269.3±7.825.6 (25.4∼27.8)N.T.N.T.
5iMeCH(CH 3)CF 37.2±0.580.1±9.321.1 (18.8∼23.1)111.9 (116.2∼119.8)5.5
5jEtCH 2CF 35.3±1.259.1±7.424.6 (22.7∼26.2)192.2 (149.5∼230.1)7.8
5kEtCH 2CH 2CF 37.6±0.965.6±6.829.2 (28.8∼29.6)N.T.N.T.
5lEtCH(CH 3)CF 37.3±1.1121.2±11.520.7 (18.2∼22.3)103.4 (71.8∼116.8)5.1
Propofol8.1±1.6240.9±93.711.9 (11.7∼13.5)64.4 (56.9∼73.3)5.1
Propanidid6.7±0.589.6±18.220.9 (18.6∼23.6)118.76 (112.0∼124.2)5.6

Notes: N.A. = not applicable; N.T. = not tested

Other potential applications

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-phenylacetate involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing chlorine atom. This makes the carbon atom adjacent to the chlorine highly electrophilic, facilitating nucleophilic attack. The compound can also undergo hydrolysis to form ethyl 2-phenylacetic acid, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

  • Ethyl 2-bromo-2-phenylacetate
  • Ethyl 2-iodo-2-phenylacetate
  • Ethyl 2-fluoro-2-phenylacetate

Comparison: Ethyl 2-chloro-2-phenylacetate is unique due to its specific reactivity profile. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative is less reactive in nucleophilic substitution reactions but more stable and easier to handle. The boiling points and solubility of these compounds also vary, with the chloro derivative having a moderate boiling point and good solubility in organic solvents .

Biological Activity

Ethyl 2-chloro-2-phenylacetate (CAS Number: 4773-33-5) is an organic compound with diverse applications in medicinal and agricultural chemistry. Its biological activities have been the subject of various studies, highlighting its potential as a neuroprotective agent, a photosensitizer in photodynamic therapy, and an intermediate in fungicide synthesis.

  • Molecular Formula : C₁₀H₁₁ClO₂
  • Molecular Weight : 198.65 g/mol
  • Appearance : Colorless to light yellow liquid
  • Purity : >98.0% (GC)

1. Neuroprotective Properties

Recent studies have indicated that this compound exhibits significant neuroprotective and anti-neuroinflammatory properties. It has been evaluated in the context of neurodegenerative diseases and brain injuries. The mechanisms through which it operates include:

  • Inhibition of Inflammatory Mediators : The compound has been shown to reduce the production of nitric oxide and tumor necrosis factor-alpha (TNF-α) in human microglial cells, suggesting its role in mitigating neuroinflammation.
  • Reduction of Apoptosis Markers : this compound decreases the expression of endoplasmic reticulum stress markers and apoptosis markers in human neuronal cells, indicating a protective effect against neuronal cell death.

2. Photodynamic Therapy (PDT)

This compound is being explored as a potential photosensitizer for photodynamic therapy. This application involves:

  • Reactive Oxygen Species Generation : When activated by light, the compound generates reactive oxygen species that can effectively induce cell death in targeted cancer cells. Preliminary results from in vitro and in vivo studies support its efficacy in this role.

3. Agricultural Applications

The compound serves as a key intermediate in synthesizing Azoxystrobin, a widely used strobilurin fungicide. Its role includes:

  • Fungicidal Activity : Azoxystrobin synthesized from this compound has demonstrated effectiveness against a broad spectrum of fungal diseases affecting crops, thus playing a crucial role in agricultural chemistry.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
NeuroprotectiveInhibits NO and TNF-α production
Anti-apoptoticReduces ER stress and apoptosis markers
Photodynamic TherapyGenerates reactive oxygen species upon light activation
Fungicide IntermediateEffective against fungal pathogens

Case Study: Neuroprotective Effects

In a study evaluating the neuroprotective effects of this compound, researchers conducted cell viability assays and molecular docking studies. The results indicated that the compound significantly improved cell viability under stress conditions induced by inflammatory cytokines. Additionally, molecular docking studies revealed strong binding affinities to specific receptors involved in neuroprotection, further supporting its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-chloro-2-phenylacetate, and how do reaction conditions influence yield?

Q. How can researchers verify the purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Purity assessment requires a combination of techniques:

  • GC-MS : To identify volatile impurities and confirm molecular ion peaks (m/z ~198 for [M]⁺).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can quantify purity ≥98% using calibration curves .
  • NMR : ¹H NMR (CDCl₃) should show characteristic signals: δ 1.3 ppm (triplet, CH₂CH₃), δ 4.2 ppm (quartet, OCH₂), and δ 7.3–7.5 ppm (multiplet, aromatic protons) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential vapor release (evaporation rate ~0.6 relative to butyl acetate) .
  • Waste Disposal : Collect halogenated waste separately and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chloro and ester groups create an electron-deficient carbonyl carbon, enhancing susceptibility to nucleophilic attack. Steric hindrance from the phenyl group slows reactions with bulky nucleophiles (e.g., tert-butoxide). Kinetic studies using pseudo-first-order conditions (excess nucleophile) in polar aprotic solvents (e.g., DMF) reveal rate constants (k) dependent on nucleophile strength (e.g., k₃⁰°C for NH₃ ≈ 0.05 M⁻¹s⁻¹) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR splitting may arise from diastereomer formation or solvent polarity effects. For example:

  • Variable Temperature NMR : Cooling to -40°C in CDCl₃ can separate overlapping signals caused by rotamers .
  • COSY/HSQC : 2D NMR techniques clarify coupling patterns and assign proton environments .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental values .

Q. How does this compound behave under extreme pH or thermal conditions, and what degradation products form?

  • Methodological Answer :

  • Acidic Conditions (pH < 2) : Hydrolysis yields 2-chloro-2-phenylacetic acid (confirmed by TLC, Rf = 0.3 in 7:3 hexane:EtOH).
  • Alkaline Conditions (pH > 10) : Ester saponification produces the sodium salt of the acid, detectable via FTIR (loss of ester C=O stretch at 1740 cm⁻¹) .
  • Thermal Stability : Decomposition above 150°C releases chloroalkenes (GC-MS monitoring recommended) .

Q. Methodological Challenges and Solutions

Q. What experimental designs minimize byproduct formation during large-scale synthesis of this compound?

  • Answer :

  • Stepwise Temperature Control : Maintain reflux at 80°C to prevent overheating and dimerization.
  • Catalyst Optimization : Use 0.5 mol% DMAP (4-dimethylaminopyridine) to accelerate esterification while reducing side reactions .
  • In Situ Monitoring : ReactIR tracks carbonyl intermediate formation (peak at 1810 cm⁻¹) to adjust reagent addition rates .

Q. How can researchers address discrepancies between computational predictions and experimental reaction outcomes?

  • Answer :

  • Sensitivity Analysis : Vary solvent polarity (e.g., ε from 2.3 for toluene to 37.5 for DMSO) in Gaussian calculations to match observed regioselectivity.
  • Isotopic Labeling : Use ¹³C-labeled starting materials to trace unexpected byproducts via LC-MS .

Properties

IUPAC Name

ethyl 2-chloro-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRLJXZVZZXDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301308521
Record name Ethyl α-chlorobenzeneacetate
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Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4773-33-5
Record name Ethyl α-chlorobenzeneacetate
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Record name Ethyl chlorophenylacetate
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Record name Ethyl chlorophenylacetate
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Synthesis routes and methods I

Procedure details

To a solution of triethylamine (63.5 mmol, 8.7 mL) in methanol there was added dropwise, at 0° C., α-chlorophenylacetyl chloride (53 mmol, 7.6 mL), and the reaction mixture was then stirred over a period of 3.5 h at room temperature. The reaction mixture was then added to 100 mL of water and extracted with EA (3×100 mL). Following the combination of the organic phases, they were dried over MgSO4 and concentrated in vacuo to give 8.76 g (83.4%) of product.
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
83.4%

Synthesis routes and methods II

Procedure details

Chlorophenyl acetyl chloride (53 mmol, 7.6 ml) was added dropwise to a solution of triethylamine (63.5 mmol, 8.7 ml) in methanol at 0° C. and the mixture was subsequently stirred for 3.5 h at room temperature. The reaction mix was then placed in 100 ml of water and repeatedly extracted with EtOAc (3×100 ml). Once combined, the organic phases were dried over MgSO4, concentrated under vacuum and 8.76 g (83.4%) of product was obtained.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
83.4%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 2-chloro-2-phenylacetate

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